Dibunate sodium

Beschreibung

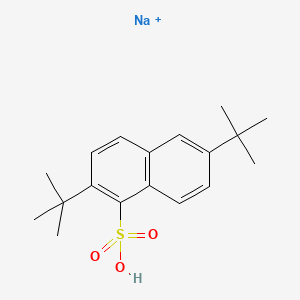

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2,6-ditert-butylnaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEXKDCAGSHWSD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046905 | |

| Record name | Sodium dibunate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14992-59-7 | |

| Record name | Sodium dibunate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dibunate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dibunate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DIBUNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRS4SO3K8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Core Function and Mechanism of Dibunate Sodium

Executive Summary

Dibunate sodium is a synthetically derived, non-narcotic antitussive agent whose primary function is the suppression of cough.[1][2] Unlike opioid-based cough suppressants, it provides symptomatic relief without the associated risks of sedation, euphoria, or respiratory depression.[2] Its therapeutic effect is achieved through a sophisticated, dual-pronged mechanism of action that involves both peripheral and central nervous system modulation. The core of its function lies in its ability to desensitize peripheral cough receptors located in the respiratory tract while simultaneously exerting a depressant effect on the central cough center within the medulla oblongata.[3] This guide provides an in-depth exploration of this primary function, detailing the underlying physiological pathways, the compound's pharmacological profile, and the scientific rationale for its application in managing non-productive cough associated with various respiratory conditions.[4]

Introduction to this compound

This compound, the sodium salt of 2,6-di-tert-butylnaphthalene-1-sulfonic acid, is a well-established therapeutic agent classified as a cough suppressant.[1][5] It has been marketed internationally under various trade names, including Becantyl and Linctussal, for the management of excessive and non-productive cough.[2][6] Its significance in respiratory medicine stems from its efficacy as a non-opioid alternative, offering a distinct safety profile that is advantageous in patient populations where the side effects of narcotic antitussives are a concern.[2] This document serves as a technical guide to its core function, synthesizing current knowledge on its mechanism of action and pharmacological properties.

The Physiological Basis: The Cough Reflex Arc

To comprehend the function of this compound, one must first understand its target: the cough reflex. This reflex is a critical protective mechanism for clearing the airways of irritants and secretions.[3] It is a complex neurophysiological process initiated by the stimulation of sensory receptors in the larynx, trachea, and bronchi. These signals travel via afferent nerve fibers to the cough center in the brainstem's medulla oblongata, which then processes the information and dispatches efferent signals to the respiratory muscles to orchestrate the forceful expulsion of air.[3][4]

Caption: this compound's dual mechanism targeting the cough reflex.

Pharmacological and Clinical Data Summary

The clinical utility of this compound is best understood through its pharmacological profile, which distinguishes it from other classes of antitussives.

Comparative Profile: A Non-Narcotic Advantage

A key feature of this compound is its non-narcotic classification. This provides a significant therapeutic advantage over opioid-based agents like codeine.

| Feature | This compound | Narcotic Antitussives (e.g., Codeine) |

| Primary Mechanism | Dual (Peripheral & Central) [3] | Primarily Central (Opioid Receptors) [7] |

| Sedation | Not reported as a primary effect [2] | Common |

| Respiratory Depression | Not reported [2] | Risk, especially at higher doses |

| Addiction Potential | Not reported [2] | High (Habituation and euphoria) [2] |

| Classification | Non-narcotic [2] | Narcotic [7] |

Clinical Efficacy and Dosage

This compound has been marketed as either a syrup or tablets. [2]Clinical use has established a typical dosage range for its antitussive effect.

Safety and Tolerability

This compound is generally well-tolerated. When side effects occur, they are typically mild and transient. [3]

-

Common Side Effects: Dizziness, drowsiness, gastrointestinal disturbances. [3]* Rare Side Effects: Nausea is rarely observed. [2]

Future Research and Methodological Considerations

While the functional role of this compound is well-characterized, opportunities for deeper mechanistic understanding remain.

-

Molecular Target Elucidation: The precise molecular targets, such as specific ion channels or receptors that this compound interacts with, are not fully understood. [3][4]Future research should focus on identifying these targets to refine our understanding of its action at a molecular level.

-

Proposed Experimental Protocol: Patch-Clamp Electrophysiology:

-

Cell Culture: Culture dorsal root ganglion (DRG) neurons, which are representative of sensory afferent nerves.

-

Transfection (Optional): Transfect cells with candidate ion channels (e.g., TRPV1, TRPA1) known to be involved in cough receptor sensitivity.

-

Patch-Clamp Recording: Use whole-cell patch-clamp techniques to record ion channel currents in response to specific agonists (e.g., capsaicin for TRPV1).

-

Drug Application: Perfuse the cells with varying concentrations of this compound.

-

Data Analysis: Measure the change in current amplitude and kinetics to determine if this compound directly inhibits or modulates the activity of the specific ion channel.

-

-

-

Validation of Anti-inflammatory Action: The preliminary suggestions of anti-inflammatory properties warrant further investigation through rigorous preclinical and clinical studies. [4][9]

Conclusion

The primary function of this compound is to act as a potent and effective antitussive agent. This function is underpinned by a scientifically robust dual mechanism involving the peripheral desensitization of airway cough receptors and the central depression of the medullary cough center. This multi-targeted approach, combined with a favorable safety profile that avoids the liabilities of narcotic suppressants, establishes this compound as a valuable and trusted therapeutic tool for researchers and clinicians in the management of non-productive cough.

References

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Sodium Dibunate? Retrieved from Patsnap Synapse. [Link]

-

Patsnap Synapse. (2024-06-15). What is Sodium Dibunate used for? Retrieved from Patsnap Synapse. [Link]

-

National Center for Biotechnology Information. Sodium Dibunate. PubChem Compound Summary for CID 23672302. Retrieved from [Link]

-

Wikipedia. Dibunate. Retrieved from [Link]

-

Wikiwand. Dibunate. Retrieved from [Link]

-

SelfDecode. Dibunate. Retrieved from [Link]

-

OpenModelica. Pharmacolibrary.Drugs.R_RespiratorySystem.R05D_CoughSuppressantsExclCombinationsWithExpectorant.R05DB16_Dibunate.Dibunate. Retrieved from [Link]

-

precisionFDA. SODIUM DIBUNATE. Retrieved from [Link]

-

DrugFuture. Sodium Dibunate. Retrieved from [Link]

-

Sevelius, H., & Colmore, J. P. (1967). Antitussive effect of ethyl dibunate in patients with chronic cough. Clinical Pharmacology and Therapeutics, 8(3), 381–384. [Link]

-

National Center for Biotechnology Information. 2,6-Bis(1,1-dimethylethyl)-1-naphthalenesulfonic acid. PubChem Compound Summary for CID 84746. Retrieved from [Link]

-

ResearchGate. (2025-08-10). Mechanisms of Action of Central and Peripheral Antitussive Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. Benzonatate. PubChem Compound Summary for CID 7699. Retrieved from [Link]

Sources

- 1. Sodium Dibunate | C18H23NaO3S | CID 23672302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibunate - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Sodium Dibunate? [synapse.patsnap.com]

- 4. What is Sodium Dibunate used for? [synapse.patsnap.com]

- 5. GSRS [precision.fda.gov]

- 6. Sodium Dibunate [drugfuture.com]

- 7. Antitussives [m.chemicalbook.com]

- 8. Dibunate - Wikiwand [wikiwand.com]

- 9. Sodium dibunate | 14992-59-7 | Benchchem [benchchem.com]

Dibunate sodium chemical structure and properties

An In-depth Technical Guide to Dibunate Sodium: Chemical Structure, Properties, and Core Scientific Principles

Executive Summary

This compound is a peripherally and centrally acting non-narcotic antitussive agent.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for its synthesis and analysis. The document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the core scientific principles of this compound. While this compound has a history of clinical use, this guide also highlights areas where publicly available data, particularly regarding its pharmacokinetic profile, remains limited—a common characteristic for some older pharmaceutical agents.

Chemical Structure and Isomerism

This compound is the sodium salt of 2,6-di-tert-butylnaphthalene-1-sulfonic acid.[3] The bulky tert-butyl groups sterically influence the position of sulfonation on the naphthalene ring system. A critical aspect of its chemistry is that the commercial compound is typically a mixture of at least two isomers.[4][5] The preparation and separation of these isomers were first described by Menard et al. in 1961, establishing the foundational chemistry for this compound.[4][5]

The primary chemical entity is identified as follows:

-

IUPAC Name: Sodium 2,6-di-tert-butylnaphthalene-1-sulfonate[3]

-

CAS Number: 14992-59-7[4]

-

Molecular Formula: C₁₈H₂₃NaO₃S[4]

-

Molecular Weight: 342.43 g/mol [4]

Caption: Chemical structure of Sodium 2,6-di-tert-butylnaphthalene-1-sulfonate.

Physicochemical Properties

This compound presents as a white or off-white, slightly hygroscopic crystalline or semi-crystalline powder.[4] Its properties are critical for formulation development and understanding its behavior in biological systems.

| Property | Value / Description | Reference(s) |

| Physical State | White or almost white crystalline or semi-crystalline powder. | [4] |

| Molecular Formula | C₁₈H₂₃NaO₃S | [4] |

| Molecular Weight | 342.43 g/mol | [4] |

| Melting Point | Decomposes >300°C. | [4] |

| Solubility | Slightly soluble in cold water (0.5-1.0%); freely soluble in hot water; soluble in methanol; less soluble in ethanol. | [4] |

| pKa | Estimated to be <1. Naphthalenesulfonic acids are very strong acids. | [3][6][7] |

| LogP (calculated) | 5.41970 | [8] |

| Hygroscopicity | Slightly hygroscopic. | [4] |

| Solution Stability | Aqueous solutions are stable to boiling. | [4] |

Mechanism of Action: A Dual-Pronged Antitussive Strategy

This compound exerts its cough suppressant effects through a combination of peripheral and central nervous system actions, making it a comprehensive antitussive agent.[1] This dual mechanism allows it to address the cough reflex at multiple points in its signaling pathway.[1][6]

-

Peripheral Action: The primary peripheral effect is the suppression of cough receptor sensitivity in the respiratory tract (pharynx, larynx, trachea).[1][6] By reducing the excitability of these receptors, this compound decreases the initiation of the afferent nerve signals that trigger a cough in response to irritants.[1][6]

-

Central Action: In addition to its peripheral effects, the compound acts on the cough center within the medulla oblongata of the brainstem.[6] It is believed to have a depressant effect on the neurons in this region, dampening the processing of cough signals and thereby reducing the frequency and intensity of the cough response.[6]

-

Ancillary Bronchodilation: this compound also possesses mild bronchodilator properties.[6] It can relax the smooth muscles of the bronchi and bronchioles, which helps to alleviate bronchoconstriction and can contribute to both cough reduction and improved respiratory function.[6]

Caption: Dual mechanism of action of this compound on the cough reflex pathway.

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its mechanism of action. Unlike narcotic antitussives such as codeine, it has not been reported to cause sedation, euphoria, or respiratory depression, indicating a different receptor interaction profile.[2] The exact molecular targets, such as specific ion channels or receptors involved in the cough reflex that this compound interacts with, have not been fully elucidated in publicly available literature.[6]

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)

Detailed pharmacokinetic data for this compound, including parameters like bioavailability, plasma protein binding, metabolic pathways, and elimination half-life, are not extensively reported in the scientific literature. This lack of comprehensive ADME data is not uncommon for older drugs that were developed before current regulatory standards for pharmacokinetic studies were established. For drug development professionals, this represents a significant data gap that would need to be addressed through dedicated in-vivo and in-vitro studies.

Key Experimental Protocols

The following sections describe representative, self-validating methodologies for the synthesis and analysis of this compound, grounded in established chemical principles and literature.

Representative Synthesis Workflow

The synthesis of this compound is based on the electrophilic aromatic substitution of a dialkylated naphthalene precursor. The foundational work by Menard et al. provides the basis for this process.[4][5] The key steps involve the formation of 2,6-di-tert-butylnaphthalene followed by sulfonation.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology (Illustrative):

-

Alkylation: Naphthalene is reacted with a tert-butylating agent (e.g., isobutylene) in the presence of an acid catalyst. This reaction typically produces a mixture of isomers, including the desired 2,6-di-tert-butylnaphthalene.

-

Purification: The product from step 1 is purified, often via distillation or crystallization, to isolate the 2,6-di-tert-butylnaphthalene isomer.

-

Sulfonation: The purified 2,6-di-tert-butylnaphthalene is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled. Chlorosulfonic acid is added dropwise while maintaining a low temperature to control the reaction. The sulfonation occurs preferentially at the sterically accessible alpha-position (position 1 or 4).

-

Neutralization and Isolation: The resulting sulfonic acid is then carefully neutralized with a sodium base, such as sodium hydroxide or sodium bicarbonate solution, to form the sodium salt. The final product, this compound, is then isolated by filtration or evaporation and purified by recrystallization.

Analytical Workflow: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for the analysis and quality control of this compound. The naphthalene ring system contains a strong chromophore, making UV detection highly effective.

Caption: Workflow for the HPLC analysis of this compound.

Step-by-Step Protocol (Representative):

-

Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting ratio would be 60:40 Acetonitrile:Buffer.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector set at approximately 230 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standards and sample. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from the calibration curve. The protocol's self-validating nature is confirmed by the linearity of the calibration curve (R² > 0.999) and the reproducibility of retention times.

Clinical Applications and Safety Profile

This compound is clinically used as an antitussive for the symptomatic relief of non-productive coughs associated with conditions like the common cold and other respiratory infections.[6] It has been marketed under various trade names, including Becantal and Linctussal, with typical dosages in the range of 20 to 30 mg.[2]

Conclusion

This compound remains a notable compound in the field of respiratory therapeutics due to its effective dual-action mechanism as a non-narcotic antitussive. Its chemical synthesis is well-established, and robust analytical methods exist for its quantification. For modern drug development professionals, the primary challenge lies in the scarcity of comprehensive pharmacokinetic and toxicology data. This guide serves as a foundational technical resource, consolidating the known scientific principles of this compound while also clearly delineating the data gaps that would need to be addressed in any future research or development programs.

References

-

This compound | CAS#:14992-59-7 | Chemsrc. (2025, September 17). Retrieved from [Link]

-

Sodium Dibunate. DrugFuture. (n.d.). Retrieved from [Link]

-

THE DISULPHONATION OF 2,6- AND 2,7-DI-t-BUTYLNAPHTHALENE. Canadian Science Publishing. (1962, September). Retrieved from [Link]

-

Showing metabocard for 2-Naphthalenesulfonic acid (HMDB0255446). Human Metabolome Database. (2021, September 11). Retrieved from [Link]

-

What is the mechanism of Sodium Dibunate? Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

1-Naphthalenesulfonic acid. ChemBK. (2024, April 10). Retrieved from [Link]

-

Dibunate. Wikipedia. (n.d.). Retrieved from [Link]

-

Dibunate. Wikipedia. (n.d.). Retrieved from [Link]

-

Sodium Dibunate. DrugFuture. (n.d.). Retrieved from [Link]

Sources

- 1. What is the mechanism of Sodium Dibunate? [synapse.patsnap.com]

- 2. Dibunate - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 5-Amino-1-naphthalenesulfonic acid CAS#: 84-89-9 [m.chemicalbook.com]

- 5. Sodium Dibunate [drugfuture.com]

- 6. reddit.com [reddit.com]

- 7. Naphthalene-2-sulfonic acid CAS#: 120-18-3 [m.chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Dibunate Sodium

Introduction: Elucidating the Profile of a Non-Narcotic Antitussive

Dibunate sodium is the sodium salt of dibunic acid, a di-substituted naphthalenesulfonic acid derivative.[1][2] It is recognized primarily for its therapeutic application as a non-narcotic, peripherally acting cough suppressant, or antitussive.[3][4] Marketed under various trade names including Becantex and Linctussal, it functions by modulating the cough reflex pathway.[4][5][6] The mechanism is believed to involve the suppression of cough receptor sensitivity in the respiratory tract and potentially a central depressant effect on the cough center in the medulla oblongata.[3][5] Unlike narcotic antitussives, this compound has not been reported to cause sedation, euphoria, or respiratory depression, making it a significant compound in the management of coughs associated with conditions like the common cold and bronchitis.[3][4]

Chemically, commercial this compound is not a single molecular entity but rather a mixture of at least two structural isomers, predominantly sodium 2,6-di-tert-butylnaphthalene-4-sulfonate and sodium 2,7-di-tert-butylnaphthalene-4-sulfonate.[6][7] This isomeric nature is a direct consequence of its synthesis route and is a critical consideration in its analysis and characterization. This guide provides a comprehensive overview of the established methodologies for its synthesis, purification, and detailed analytical characterization, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: The Synthetic Pathway to this compound

The industrial synthesis of this compound is a well-defined, multi-step process designed to construct the core di-substituted naphthalene structure, which is then functionalized and converted to its final salt form.[7] The process can be logically segmented into three primary stages: Friedel-Crafts alkylation, sulfonation, and neutralization.

Synthesis Workflow and Mechanistic Rationale

The causality behind this synthetic sequence is rooted in fundamental principles of electrophilic aromatic substitution. Naphthalene is first activated by the introduction of bulky tert-butyl groups, which direct the subsequent sulfonation. The final step is a simple acid-base reaction to yield the desired sodium salt.

-

Step 1: Friedel-Crafts Alkylation: The synthesis begins with the alkylation of naphthalene.[7] This classic electrophilic aromatic substitution reaction introduces two tert-butyl groups onto the naphthalene ring. The use of a bulky alkylating agent like a tert-butyl group leads to a mixture of di-substituted isomers due to steric and electronic effects governing the substitution pattern on the naphthalene core.

-

Step 2: Sulfonation: The resulting mixture of di-tert-butylnaphthalene isomers undergoes sulfonation.[7] This step introduces a sulfonic acid (-SO₃H) group onto the aromatic ring, yielding the acidic precursor, di-tert-butylnaphthalenesulfonic acid (dibunic acid). The position of sulfonation is directed by the existing tert-butyl groups.

-

Step 3: Neutralization: The final step is a classic acid-base neutralization. The dibunic acid precursor is treated with a sodium-containing base, such as sodium carbonate or sodium hydroxide, to deprotonate the sulfonic acid and form the highly stable sodium sulfonate salt, this compound.[7]

Experimental Protocol: Synthesis

This protocol outlines a representative laboratory-scale synthesis.

Materials:

-

Naphthalene

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Carbonate (Na₂CO₃)

-

Anhydrous organic solvent (e.g., Dichloromethane)

-

Deionized Water

Procedure:

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve naphthalene in an excess of the organic solvent.

-

Slowly add tert-butanol to the solution.

-

Carefully add concentrated sulfuric acid dropwise as a catalyst. The reaction is exothermic and should be cooled in an ice bath.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash it sequentially with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude di-tert-butylnaphthalene isomer mixture.

-

Sulfonation: Cool the crude alkylated product in an ice bath. Slowly add concentrated sulfuric acid with vigorous stirring.

-

Allow the reaction to proceed at a controlled temperature for several hours.

-

Neutralization & Isolation: Carefully pour the reaction mixture over crushed ice. The dibunic acid will precipitate.

-

Filter the solid acid precursor and wash with cold water.

-

Resuspend the crude dibunic acid in hot water and add a stoichiometric amount of sodium carbonate solution until the pH is neutral (approx. 7.0). Effervescence (CO₂ evolution) will be observed.

-

Cool the resulting solution slowly to allow for crystallization of this compound.

-

Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Part 2: Purification and Isolation

The crude this compound obtained from synthesis contains unreacted starting materials, by-products, and inorganic salts. Recrystallization is the primary method for purification, leveraging the compound's temperature-dependent solubility. This compound is freely soluble in hot water and methanol but only slightly soluble in cold water and ethanol.[6][8]

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimum amount of boiling deionized water or a methanol/water mixture.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a minimal amount of ice-cold ethanol to remove soluble impurities adhering to the crystal surface.

-

Dry the purified, slightly hygroscopic crystals under vacuum at an elevated temperature (e.g., 60-80°C) to yield the final product.[6]

Part 3: Comprehensive Characterization

A multi-technique approach is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. This involves a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of this compound and quantifying the isomeric ratio.[7] A reversed-phase (RP-HPLC) method is most effective for this moderately non-polar compound.[7]

Causality of Method Choice:

-

C18 Column: The non-polar C18 stationary phase provides strong hydrophobic interactions with the naphthalene ring and tert-butyl groups of this compound, enabling effective separation from more polar impurities.[7]

-

UV Detection: The naphthalene ring system contains a strong chromophore that absorbs UV light, making UV detection highly sensitive and specific for this compound.[7]

| Parameter | Condition | Rationale |

| Column | C18, 250mm x 4.6mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA | Gradient elution allows for separation of isomers and impurities. |

| Flow Rate | 1.0 mL/min | Provides optimal resolution and peak shape. |

| Detection | UV at 254 nm | Wavelength of strong absorbance for the naphthalene chromophore. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of a this compound reference standard at 1 mg/mL in methanol. Create a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in methanol to a concentration of approximately 1 mg/mL.

-

Analysis: Equilibrate the HPLC system with the mobile phase. Inject 20 µL of the sample and standard solutions.

-

Data Processing: Integrate the peak areas. Purity is determined by the area percentage of the main peaks. The isomeric ratio can be estimated from the relative areas of the closely eluting isomer peaks.

Spectroscopic Characterization

NMR is invaluable for confirming the chemical structure. Both ¹H NMR and ²³Na NMR can provide critical information.

-

¹H NMR: Confirms the presence of the key structural motifs. The spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring and distinct singlets for the protons of the two bulky tert-butyl groups.[7]

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl Protons | ~1.3 - 1.6 | Singlet | 18H |

| Aromatic Protons | ~7.0 - 8.5 | Multiplets | 5H |

-

²³Na NMR: As a spin 3/2 quadrupolar nucleus, ²³Na NMR can confirm the presence of sodium ions and provide insight into the ionic environment.[9] A single, potentially broad resonance would confirm the presence of Na⁺ in the sample, distinguishing it from the free acid form.[10][11]

Experimental Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of purified this compound in 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ²³Na spectra on a high-field NMR spectrometer.

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The sample is typically analyzed as a thin film on sodium chloride (NaCl) plates, which are transparent to infrared radiation.[12][13]

Expected Characteristic Absorption Bands:

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2960 cm⁻¹: Aliphatic C-H stretching (from tert-butyl groups).

-

~1600, ~1480 cm⁻¹: Aromatic C=C ring stretching.

-

~1200 cm⁻¹ (strong): Asymmetric SO₂ stretching of the sulfonate group.

-

~1050 cm⁻¹ (strong): Symmetric SO₂ stretching of the sulfonate group.

Experimental Protocol: FT-IR Analysis

-

Ensure the NaCl plates are clean and dry by rinsing with a volatile solvent like dichloromethane and gently wiping with a Kimwipe.[13]

-

Place a small amount of the solid this compound onto one plate.

-

Add a drop of a mulling agent (e.g., Nujol) and grind to a fine paste.

-

Alternatively, if the compound is soluble in a volatile solvent, dissolve a small amount and deposit one drop onto a plate, allowing the solvent to evaporate to leave a thin film.

-

Place the second NaCl plate on top and gently press to create a uniform thin layer.[14]

-

Mount the plates in the spectrometer and acquire the spectrum.

Mass spectrometry is used to confirm the molecular weight of the dibunate anion. Electrospray ionization (ESI) in negative mode is ideal for this purpose.

Expected Result:

-

The mass spectrum should show a prominent peak corresponding to the dibunate anion [C₁₈H₂₃O₃S]⁻ at an m/z value of approximately 319.14. The molecular formula of the sodium salt is C₁₈H₂₃NaO₃S, with a molecular weight of approximately 342.4 g/mol .[1][15]

Conclusion

The synthesis and characterization of this compound are textbook examples of multi-step organic synthesis and rigorous analytical validation. The process, beginning with the fundamental Friedel-Crafts alkylation of naphthalene and culminating in a final salt formation, yields a therapeutically important molecule whose isomeric nature necessitates careful analytical scrutiny.[7] A combined approach using HPLC for purity and isomer assessment, alongside spectroscopic techniques like NMR, FT-IR, and MS for structural confirmation, provides a self-validating system that ensures the identity, quality, and integrity of the final active pharmaceutical ingredient. This comprehensive guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and characterize this important antitussive agent.

References

-

Patsnap Synapse. (2024). What is Sodium Dibunate used for? Synapse. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sodium Dibunate? Synapse. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Dibunate. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Dibunate. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Dibunate | C18H23NaO3S | CID 23672302. PubChem. [Link]

-

DrugFuture. (n.d.). Sodium Dibunate. DrugFuture. [Link]

-

Chemsrc. (n.d.). This compound | CAS#:14992-59-7. Chemsrc. [Link]

-

ChemBK. (n.d.). Sodium dibunate. ChemBK. [Link]

-

University of Ottawa. (n.d.). (23Na) Sodium NMR. University of Ottawa. [Link]

-

ResearchGate. (n.d.). Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. ResearchGate. [Link]

-

Siwek, M. (2018). IR Salt plate sample prep. YouTube. [Link]

-

PubMed. (n.d.). Sodium-23 solid-state nuclear magnetic resonance of commercial sodium naproxen and its solvates. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

-

Nichols, L. (2021). IR of a Liquid. YouTube. [Link]

Sources

- 1. Sodium Dibunate | C18H23NaO3S | CID 23672302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14992-59-7 [chemicalbook.com]

- 3. What is Sodium Dibunate used for? [synapse.patsnap.com]

- 4. Dibunate - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Sodium Dibunate? [synapse.patsnap.com]

- 6. Sodium Dibunate [drugfuture.com]

- 7. Sodium dibunate | 14992-59-7 | Benchchem [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. (23Na) Sodium NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. Sodium-23 solid-state nuclear magnetic resonance of commercial sodium naproxen and its solvates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Sodium Dibunate | C18H23NaO3S | CID 23672302 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Pharmacological Profile of Sodium Dibunate

Abstract

Sodium Dibunate (CAS: 14992-59-7) is a peripherally and centrally acting non-narcotic antitussive agent.[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, chemists, and drug development professionals. We will delve into its mechanism of action, pharmacodynamic properties, and established safety profile, while also addressing the current gaps in the scientific literature. This document synthesizes available data to present a holistic view of Sodium Dibunate's therapeutic potential and outlines robust experimental protocols for its further investigation.

Introduction: An Overview of Sodium Dibunate

Sodium Dibunate is the sodium salt of 2,6-di-tert-butylnaphthalene-1-sulfonic acid, utilized primarily for its cough suppressant properties.[1][3] Unlike opioid-based antitussives such as codeine, Sodium Dibunate offers a distinct advantage due to its non-narcotic nature, meaning it has not been reported to cause sedation, euphoria, or respiratory depression.[2][4] It has been marketed in Europe under various trade names, including Becantex and Linctussal.[2] The primary therapeutic application of Sodium Dibunate is in the symptomatic relief of non-productive cough associated with conditions like the common cold, bronchitis, and other respiratory tract infections.[5] Its unique dual mechanism of action, targeting both central and peripheral pathways of the cough reflex, makes it a subject of continued interest.[4][6]

Chemical and Physical Properties

A clear understanding of the fundamental properties of a compound is critical for any pharmacological assessment. The key identifiers and properties of Sodium Dibunate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14992-59-7 | [1][3][4] |

| Molecular Formula | C18H23NaO3S | [1] |

| Molecular Weight | 342.4 g/mol | [1][4] |

| IUPAC Name | sodium 2,6-ditert-butylnaphthalene-1-sulfonate | [1] |

| Synonyms | Dibunate Sodium, Becantex, Keuten, Linctussal | [1][2] |

| Drug Class | Antitussive | [1][5] |

Mechanism of Action: A Dual-Pronged Approach

The antitussive effect of Sodium Dibunate is not attributed to a single pathway but rather a coordinated action on both the peripheral nervous system and the central nervous system (CNS).[6] This dual mechanism is a key differentiator from many other cough suppressants.

Peripheral Action: Desensitizing the Airways

The initial trigger for a cough reflex begins at sensory receptors located in the pharynx, larynx, trachea, and bronchi.[6] Sodium Dibunate is believed to exert a significant part of its effect peripherally by reducing the sensitivity and excitability of these cough receptors.[4][6] By dampening the afferent nerve signals at their origin, the drug effectively reduces the initiation of the cough reflex in response to irritants.[2][4] This mechanism is functionally similar to that of other peripherally acting agents like benzonatate.[2][4]

Central Action: Modulating the Cough Center

In addition to its peripheral effects, Sodium Dibunate is thought to act centrally on the cough center located in the medulla oblongata of the brainstem.[4][5][6] It is postulated to have a depressant effect on the medullary neurons responsible for processing afferent cough signals and generating the efferent response.[6] This central action complements the peripheral blockade, providing a more comprehensive suppression of the cough reflex.[6]

Ancillary Mechanisms: Bronchodilation and Anti-inflammatory Effects

Preliminary research suggests that Sodium Dibunate may also possess mild bronchodilator and anti-inflammatory properties.[4][5][6] By relaxing the smooth muscles of the bronchioles, it can help alleviate bronchoconstriction, which is often a contributing factor to cough in various respiratory conditions.[6] The potential anti-inflammatory action could provide further therapeutic benefit, although the specific molecular pathways for these effects have not been fully elucidated and require further investigation.[4][5]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed points of intervention for Sodium Dibunate within the cough reflex pathway.

Caption: Proposed dual mechanism of Sodium Dibunate on the cough reflex pathway.

Pharmacodynamics and Comparative Profile

While detailed quantitative pharmacodynamic studies are not widely available in recent literature, the qualitative profile of Sodium Dibunate distinguishes it from traditional antitussives. Its efficacy is primarily centered on cough suppression without the common side effects associated with opioids.

| Feature | Sodium Dibunate | Codeine (Opioid) | Benzonatate |

| Primary Mechanism | Central & Peripheral | Central (Opioid Receptors) | Peripheral |

| Sedation | Not Reported[2][4] | Common | Rare |

| Respiratory Depression | Not Reported[2][4] | Dose-dependent risk | No |

| Euphoria/Addiction Potential | Not Reported[2][4] | Yes | No |

| Ancillary Effects | Mild Bronchodilation, Potential Anti-inflammatory[4][6] | Analgesia, Constipation | Anesthetic effect |

Pharmacokinetics

Comprehensive modern studies detailing the absorption, distribution, metabolism, and excretion (ADME) of Sodium Dibunate are limited. Older studies on related compounds like ethyl dibunate suggest metabolic processes, but further research is required to fully characterize the pharmacokinetic profile of the sodium salt in accordance with current standards.[7]

Proposed Experimental Protocols for Further Characterization

To address the gaps in our understanding of Sodium Dibunate, particularly regarding its precise molecular targets and quantitative efficacy, the following experimental workflows are proposed.

Protocol: In Vivo Evaluation of Antitussive Efficacy

This protocol describes a standard preclinical model to quantify the antitussive effect of Sodium Dibunate. The choice of the guinea pig model is based on its well-characterized and sensitive cough reflex, which is physiologically similar to that of humans.

Objective: To determine the dose-dependent efficacy of Sodium Dibunate in suppressing citric acid-induced cough in guinea pigs.

Methodology:

-

Animal Acclimatization: Male Dunkin-Hartley guinea pigs (300-350g) are acclimatized for at least 5 days with free access to food and water.

-

Grouping: Animals are randomly assigned to groups (n=8 per group): Vehicle control (saline), Positive control (Codeine, 10 mg/kg), and Sodium Dibunate (e.g., 10, 30, 100 mg/kg).

-

Drug Administration: Test articles are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to cough induction.

-

Cough Induction: Each animal is placed in a whole-body plethysmograph chamber. An aerosol of 0.3 M citric acid is delivered for 5 minutes to induce coughing.

-

Data Acquisition: The number of coughs is recorded for 10 minutes from the start of the aerosol challenge. Coughs are identified by their characteristic sound and the associated pressure changes recorded by the plethysmograph software.

-

Analysis: The total number of coughs for each animal is counted. The percentage inhibition of cough for each treatment group is calculated relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine significance.

Workflow Visualization:

Caption: Workflow for in vivo antitussive efficacy testing.

Safety and Clinical Application

Sodium Dibunate is clinically used as a symptomatic treatment for cough.[5] It is typically administered orally in syrup or tablet form, with historical dosages in the range of 20 to 30 mg.[2] Its most significant clinical advantage is its safety profile. As a non-narcotic agent, it avoids the significant CNS side effects associated with opioid antitussives.[2][4] Adverse effects are rare, with only occasional reports of nausea.[2]

Conclusion and Future Directions

Sodium Dibunate is an effective antitussive agent with a favorable safety profile, acting through a dual peripheral and central mechanism.[2][4][6] However, this guide highlights that its pharmacological profile is not yet fully characterized by modern standards. Future research should prioritize:

-

Target Identification: Elucidating the specific ion channels or receptors with which Sodium Dibunate interacts to mediate its effects.

-

Pharmacokinetic Studies: Conducting comprehensive ADME studies to understand its disposition in the body.

-

Clinical Trials: Performing large-scale, randomized controlled trials to further substantiate its efficacy and safety profile against current standards of care.

A deeper understanding of its molecular pharmacology could unlock its full therapeutic potential and pave the way for the development of next-generation, non-addictive antitussive therapies.

References

- Benchchem. (n.d.). Sodium dibunate | 14992-59-7.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Dibunate?

- Patsnap Synapse. (2024, June 15). What is Sodium Dibunate used for?

- National Center for Biotechnology Information. (n.d.). Sodium Dibunate. PubChem Compound Database.

- Wikipedia. (n.d.). Dibunate.

- MyBioSource. (n.d.). sodium dibunate, inhibitor.

- Chemsrc. (2025, September 17). This compound | CAS#:14992-59-7.

Sources

- 1. Sodium Dibunate | C18H23NaO3S | CID 23672302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibunate - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS#:14992-59-7 | Chemsrc [chemsrc.com]

- 4. Sodium dibunate | 14992-59-7 | Benchchem [benchchem.com]

- 5. What is Sodium Dibunate used for? [synapse.patsnap.com]

- 6. What is the mechanism of Sodium Dibunate? [synapse.patsnap.com]

- 7. mybiosource.com [mybiosource.com]

Dibunate Sodium: A Technical Guide for the Research Professional

Abstract

This technical guide provides an in-depth exploration of dibunate sodium, a non-narcotic antitussive agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available scientific knowledge on its mechanism of action, chemical properties, and clinical context. While this compound is an older therapeutic agent with a corresponding scarcity of modern, publicly available pharmacokinetic and pharmacodynamic data, this guide collates and interprets the existing literature to offer a comprehensive overview. We delve into its dual-acting mechanism, positioning it within the broader landscape of centrally and peripherally acting cough suppressants. Furthermore, this guide furnishes detailed experimental protocols, such as the citric acid-induced cough model in guinea pigs, to provide a practical framework for contemporary research and evaluation of antitussive compounds.

Introduction: The Unmet Need in Cough Management

Cough is a vital protective reflex that clears the airways of foreign particles and mucus.[1] However, when it becomes excessive and non-productive, it can be a debilitating symptom of various underlying pathologies, significantly impairing quality of life.[2] For decades, opioid derivatives such as codeine have been a cornerstone of antitussive therapy due to their potent central cough-suppressing effects.[3] However, their clinical utility is often hampered by a range of adverse effects, including sedation, respiratory depression, constipation, and the potential for abuse and addiction.[3][4]

This has led to a sustained interest in the development of effective non-narcotic antitussives with improved safety profiles.[2] These agents can be broadly categorized based on their site of action: centrally acting drugs that modulate the cough center in the brainstem, and peripherally acting drugs that target sensory nerves in the respiratory tract.[1] this compound, a synthetic naphthalenesulfonic acid derivative, emerged as a non-narcotic antitussive with a unique profile, suggested to exert both central and peripheral effects.[5] This guide aims to provide a detailed technical overview of this compound for the modern researcher, acknowledging the historical nature of much of the available data while providing contemporary context and practical experimental methodologies.

Chemical and Physical Properties of this compound

This compound is the sodium salt of 2,6-di-tert-butylnaphthalene-1-sulfonic acid.[6][7] It is a white or semi-crystalline powder with a bitter taste.[8] Key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Sodium 2,6-di-tert-butylnaphthalene-1-sulfonate | [6] |

| CAS Number | 14992-59-7 | [7][9] |

| Molecular Formula | C₁₈H₂₃NaO₃S | [9] |

| Molecular Weight | 342.43 g/mol | [9] |

| Solubility | Slightly soluble in cold water; freely soluble in hot water; soluble in methanol and less so in ethanol. | [9] |

| Stability | Aqueous solutions are stable to boiling. | [9] |

It has been marketed under various trade names, including Becantyl, Becantex, and Linctussal.[7]

Pharmacology of this compound

This compound's antitussive effect is believed to stem from a multi-level modulation of the cough reflex pathway.[5] The available literature suggests a dual mechanism of action, encompassing both peripheral and central components.[5]

Mechanism of Action

The cough reflex is initiated by the stimulation of sensory receptors in the respiratory tract, which send afferent signals to the cough center in the medulla oblongata.[5] The cough center then processes these signals and sends efferent impulses to the respiratory muscles, resulting in a cough.[5] this compound appears to intervene at multiple points in this pathway.

-

Peripheral Action: A key mechanism of this compound is the suppression of the sensitivity of cough receptors located in the pharynx, larynx, trachea, and bronchi.[5] By reducing the excitability of these receptors, it decreases the initiation of the cough reflex in response to irritants.[5] This action is similar to that of other peripherally acting antitussives like benzonatate.[7][10] It is thought to work by blocking afferent nerve signals within the cough reflex arc.[7]

-

Central Action: In addition to its peripheral effects, this compound is believed to have a depressant effect on the neurons within the cough center in the medulla oblongata.[5] By dampening the activity of these central neurons, it further reduces the frequency and intensity of coughing.[5] This central action complements its peripheral effects, contributing to its overall antitussive efficacy.

-

Bronchodilator Properties: Some sources also suggest that this compound possesses mild bronchodilator properties, which may contribute to its therapeutic effect by relaxing the smooth muscles of the bronchi and bronchioles.[5] This would be particularly beneficial in cough associated with bronchoconstriction.

The precise molecular interactions, such as specific receptor binding or ion channel modulation, have not been fully elucidated in the publicly available literature.[5][11]

Caption: Proposed dual mechanism of action for this compound.

Pharmacokinetics and Pharmacodynamics

A significant gap in the contemporary understanding of this compound lies in the lack of publicly available, detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic data. Early clinical studies likely gathered some of this information, but it is not readily accessible in modern databases. For a research and development audience, this lack of data is a critical consideration. Without information on bioavailability, half-life, metabolism pathways (e.g., cytochrome P450 involvement), and excretion routes, it is challenging to design modern clinical trials or predict drug-drug interactions.

Researchers interested in reinvestigating this compound would need to conduct foundational ADME studies as a first step.

Clinical Efficacy and Safety

The clinical use of this compound dates back to the mid-20th century, and the available efficacy data comes from studies conducted during that period.

Clinical Efficacy

A clinical trial by Sevelius and Colmore in 1967 evaluated the antitussive effect of ethyl dibunate in patients with chronic cough due to conditions like bronchitis and emphysema.[12] The study was a comparative, controlled clinical trial that also included codeine and a placebo, suggesting a direct comparison of efficacy.[12] Another study by Simon in 1957 compared this compound with another non-narcotic antitussive agent.[13]

While the full results of these studies are not detailed in the accessible abstracts, their publication in peer-reviewed journals of the time indicates that this compound demonstrated a clinically relevant antitussive effect. The typical dosage mentioned in historical literature is 20 to 30 mg, administered as a syrup or tablet.[7]

It is important to note that the standards for clinical trial design and reporting have evolved significantly. The methodologies of these older studies may not align with current regulatory expectations, particularly regarding sample size, statistical analysis, and objective cough monitoring.

Safety and Tolerability

This compound is generally described as having a favorable safety profile compared to narcotic antitussives.[7] It has not been reported to cause sedation, euphoria, habituation, or respiratory depression.[7]

Commonly reported side effects are generally mild and may include:

-

Nausea[7]

-

Drowsiness

-

Dizziness

-

Gastrointestinal disturbances

Due to the lack of a comprehensive, modern product monograph or package insert in the public domain, detailed information on contraindications, drug-drug interactions, and use in specific populations (e.g., pediatric, geriatric, pregnant) is not available. Any new investigation into this compound would require a thorough toxicological and safety pharmacology assessment.

Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

To facilitate further research into non-narcotic antitussives like this compound, this section provides a detailed protocol for a widely accepted preclinical model of cough induction. The citric acid-induced cough model in guinea pigs is a robust and reproducible method for evaluating the efficacy of potential antitussive agents.

Objective: To assess the antitussive effect of a test compound (e.g., this compound) by measuring the reduction in the number of coughs induced by citric acid aerosol inhalation in conscious guinea pigs.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Whole-body plethysmograph chambers

-

Ultrasonic nebulizer

-

Citric acid solution (0.4 M in 0.9% saline)

-

Test compound (this compound) solution and vehicle control

-

Data acquisition system for recording respiratory patterns and sounds

Methodology:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least 3-5 days before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Dosing:

-

Prepare the test compound (this compound) and vehicle solutions on the day of the experiment.

-

Administer the test compound or vehicle to the guinea pigs via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the citric acid challenge (e.g., 60 minutes for oral administration).

-

-

Cough Induction and Measurement:

-

Place each guinea pig individually into a whole-body plethysmograph chamber and allow a 10-15 minute adaptation period.

-

Connect the chamber to the ultrasonic nebulizer containing the 0.4 M citric acid solution.

-

Expose the animal to the citric acid aerosol for a fixed period, typically 5-10 minutes.

-

Simultaneously record the respiratory airflow and sounds using the data acquisition system.

-

Continue recording for a short period (e.g., 5 minutes) after the aerosol exposure has ended.

-

-

Data Analysis:

-

Identify coughs based on their characteristic three-phase pattern in the airflow signal (inspiratory, compressive, and expiratory phases) and the accompanying sound burst.

-

Quantify the total number of coughs for each animal during the challenge and post-challenge period.

-

Calculate the mean number of coughs for each treatment group (vehicle, test compound).

-

Determine the percentage inhibition of cough for the test compound group compared to the vehicle control group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed antitussive effect.

-

Caption: Workflow for the Citric Acid-Induced Cough Model.

Conclusion and Future Directions

This compound represents an early effort in the development of non-narcotic antitussives. The available evidence, though dated, suggests a dual-acting mechanism that targets both peripheral and central components of the cough reflex, with a favorable safety profile compared to opioids.[5][7] However, for this compound to be reconsidered in a modern drug development context, significant knowledge gaps must be addressed.

Future research should prioritize:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Modern ADME studies are essential to understand the drug's behavior in the body. Detailed receptor binding and ion channel screening assays could elucidate the specific molecular targets of this compound.

-

Re-evaluation of Efficacy in Validated Models: The efficacy of this compound should be re-assessed in modern, validated preclinical models of cough, followed by well-designed clinical trials that meet current regulatory standards.

-

Comparative Studies: Rigorous head-to-head comparisons with current standard-of-care non-narcotic antitussives (e.g., dextromethorphan) would be necessary to establish its relative efficacy and safety.

By applying modern drug development principles to this older compound, it may be possible to rediscover a valuable therapeutic option or, at the very least, gain further insights into the complex pharmacology of cough.

References

- 1. benchchem.com [benchchem.com]

- 2. advancedscienti.com [advancedscienti.com]

- 3. benchchem.com [benchchem.com]

- 4. Antitussive Efficacy and Safety Profile of Ethyl Acetate Fraction of Terminalia chebula - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sodium Dibunate? [synapse.patsnap.com]

- 6. Sodium Dibunate | C18H23NaO3S | CID 23672302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dibunate - Wikipedia [en.wikipedia.org]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Sodium Dibunate [drugfuture.com]

- 10. Pharmacology of Antitussives | Pharmacology Mentor [pharmacologymentor.com]

- 11. Sodium dibunate | 14992-59-7 | Benchchem [benchchem.com]

- 12. Antitussive effect of ethyl dibunate in patients with chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparative study of two new non-narcotic antitussive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Peripheral vs. Central Action of Dibunate Sodium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The cough reflex, a fundamental protective mechanism, can become a debilitating symptom in numerous respiratory and non-respiratory diseases. The development of effective antitussive therapies hinges on a deep understanding of the neuropharmacology of this complex reflex. Dibunate sodium, a non-narcotic cough suppressant, presents a compelling case study in drug mechanism elucidation due to its activity at both peripheral and central sites of the cough reflex arc. This guide moves beyond a simple description of its effects, offering a detailed exploration of the experimental methodologies and logical frameworks required to dissect these dual actions. As a senior application scientist, my objective is to provide not just protocols, but the scientific rationale behind them, empowering researchers to design, execute, and interpret experiments with precision and confidence.

The Cough Reflex Arc: A Dual-Target Pathway

The cough reflex is initiated by the stimulation of afferent nerve endings, primarily vagal afferents, in the laryngotracheal and bronchial airways.[1] These signals travel to the brainstem, specifically the nucleus tractus solitarii (NTS), which serves as the central coordinating center.[2] From the NTS, efferent signals are dispatched to the respiratory muscles to produce the characteristic explosive expiratory effort of a cough.[1]

Antitussive agents can intervene at two principal locations:

-

Peripherally: By reducing the sensitivity of the afferent sensory nerves in the airways, thereby preventing the initiation of the cough signal.[3]

-

Centrally: By increasing the threshold for cough induction within the brainstem's neural circuitry.[1][2]

This compound is recognized for modulating the cough reflex at both levels, making it a valuable tool for studying the integrated control of coughing.[1][3]

Unraveling the Peripheral Action of this compound

The primary hypothesis for peripheral action is that this compound desensitizes the afferent nerve fibers in the airways that detect tussive stimuli.

In Vivo Assessment: Local vs. Systemic Administration

A foundational method to distinguish peripheral from central effects is to compare the efficacy of a drug when administered systemically versus locally to the target site.[4] If a drug is more potent when delivered directly to the airways (e.g., via aerosol) than when given systemically (e.g., orally or intraperitoneally), it strongly suggests a significant peripheral site of action.

Experimental Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

This model is a gold standard for antitussive screening, as guinea pigs have a cough reflex that is highly sensitive to chemical irritants.[5]

-

Animal Acclimatization: Male Dunkin-Hartley guinea pigs (350-400g) are housed for one week prior to experimentation to acclimate to laboratory conditions.

-

Whole-Body Plethysmography: Each animal is placed in a whole-body plethysmograph chamber to allow for the recording of respiratory parameters and the detection of coughs via a sensitive microphone and pressure transducer.

-

Drug Administration Cohorts:

-

Cohort A (Systemic): this compound is administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) 30 minutes before the cough challenge.

-

Cohort B (Local): this compound is administered via aerosol (e.g., 0.5, 1, 2 mg/mL in the nebulizer) for 5 minutes immediately before the cough challenge.

-

Control Cohorts: Vehicle controls (saline) are used for both routes of administration.

-

-

Tussive Challenge: Animals are exposed to an aerosol of 0.3 M citric acid for 10 minutes to induce coughing.

-

Data Acquisition and Analysis: The number of coughs is recorded for each animal. The percentage inhibition of cough is calculated relative to the vehicle control group for each administration route.

Data Presentation: Comparative Efficacy of this compound

| Administration Route | Dose | Mean Coughs (± SEM) | % Inhibition | Interpretation |

| Vehicle (i.p.) | - | 25 ± 2.1 | 0% | Baseline |

| This compound (i.p.) | 10 mg/kg | 11 ± 1.5 | 56% | Systemic Efficacy |

| Vehicle (Aerosol) | - | 26 ± 2.3 | 0% | Baseline |

| This compound (Aerosol) | 1 mg/mL | 9 ± 1.2 | 65% | Strong Peripheral Action |

Note: Data are hypothetical for illustrative purposes.

Causality and Trustworthiness: The observation of high efficacy at a much lower absolute dose via aerosolization validates the hypothesis of a peripheral site of action. The plethysmography system provides an objective, quantifiable measure of cough, ensuring the protocol is a self-validating system.

In Vitro Confirmation: Direct Effects on Vagal Afferents

To definitively prove a direct action on sensory nerves, an in vitro preparation is essential. This isolates the neurons from systemic influences.

Experimental Protocol 2: Isolated Vagal Nerve Electrophysiology

-

Tissue Preparation: The nodose ganglia and the attached vagus nerve with the larynx and trachea are dissected from a euthanized guinea pig.

-

Recording Chamber: The tissue is mounted in a two-compartment recording chamber, with the ganglia and nerve trunk bathed in physiological saline and the larynx/trachea in a separate, independently perfused compartment.

-

Electrophysiological Recording: Action potentials from single C-fiber or Aδ-fiber afferents are recorded extracellularly from the vagus nerve trunk using a suction electrode.

-

Nerve Sensitization: The nerve endings in the trachea are stimulated with a chemical irritant like capsaicin (1 µM) to identify and characterize single, chemosensitive units.

-

Drug Application: After establishing a stable baseline response to the irritant, this compound (e.g., 10-100 µM) is perfused into the tracheal compartment.

-

Data Analysis: The frequency of action potentials (spikes/sec) in response to the irritant is measured before, during, and after the application of this compound.

Visualization 1: Peripheral Action Workflow

Caption: Experimental workflow for establishing peripheral antitussive action.

Delineating the Central Action of this compound

The central action hypothesis posits that this compound acts within the brainstem to suppress the processing of cough-evoking signals.

In Vivo Assessment: Intracerebroventricular (ICV) Administration

To test for a central effect in vivo, the drug must be delivered directly to the central nervous system (CNS), bypassing the blood-brain barrier and peripheral sites.

Experimental Protocol 3: ICV Administration in an Anesthetized Guinea Pig Model

-

Animal Preparation: A guinea pig is anesthetized, and its head is fixed in a stereotaxic frame. A cannula is surgically implanted into a lateral ventricle of the brain.

-

Drug Administration: Following a recovery period, this compound (at doses significantly lower than systemic ones, e.g., 10-100 µg) is microinjected through the cannula directly into the cerebrospinal fluid.

-

Tussive Challenge: Coughing is induced not by a chemical irritant (which could be confounded by anesthesia) but by mechanical stimulation of the tracheal mucosa with a fine nylon fiber.

-

Cough Measurement: The number of coughs is quantified by recording the electromyographic (EMG) activity of the abdominal muscles.

-

Data Analysis: The number of coughs elicited by the mechanical stimulus is compared before and after ICV administration of this compound. A significant reduction indicates a central site of action.

Causality and Trustworthiness: This method provides powerful evidence for central action because the drug is delivered directly to the CNS at a dose that would be ineffective if given systemically. EMG recording provides a direct, physiological measure of the efferent cough response.

In Vitro Confirmation: Brainstem Slice Electrophysiology

This technique allows for the direct examination of a drug's effect on the specific neurons involved in the cough reflex within the NTS.

Experimental Protocol 4: Whole-Cell Patch-Clamp Recording from NTS Neurons

-

Slice Preparation: The brainstem is rapidly dissected from a young rat or mouse and sectioned into 300 µm thick coronal slices containing the NTS using a vibratome.

-

Slice Incubation: Slices are maintained in oxygenated artificial cerebrospinal fluid (aCSF).

-

Neuron Identification: A single slice is transferred to a recording chamber on a microscope stage. Neurons within the NTS are visualized using infrared differential interference contrast (IR-DIC) optics.

-

Electrophysiological Recording: A glass micropipette is used to form a high-resistance seal with the membrane of an NTS neuron (whole-cell patch-clamp). This allows for the control and measurement of the neuron's membrane potential and currents.

-

Synaptic Stimulation: An electrode is placed to stimulate the solitary tract, the bundle of afferent fibers that carry sensory information (including from the airways) into the NTS. This evokes excitatory postsynaptic currents (EPSCs) in the recorded neuron.

-

Drug Application: this compound (e.g., 1-30 µM) is bath-applied to the slice.

-

Data Analysis: The amplitude of the evoked EPSCs is measured before and after drug application. A reduction in EPSC amplitude indicates that this compound is inhibiting synaptic transmission onto these central cough-processing neurons.

Visualization 2: Central Cough Reflex Pathway and Site of Action

Caption: Proposed central mechanism of this compound in the brainstem.

Synthesis and Conclusion

The comprehensive investigation of this compound's pharmacology requires a multi-level approach. In vivo studies comparing local and systemic administration provide the initial evidence for a dual site of action. These findings are then substantiated and mechanistically detailed through in vitro electrophysiological studies that demonstrate direct inhibitory effects on both peripheral sensory neurons and central synaptic transmission.

This guide illustrates that determining the peripheral versus central action of a drug is not a single experiment but a logical progression of hypothesis-driven research. By combining whole-animal models with isolated tissue preparations, researchers can build a robust, multi-faceted case for a drug's mechanism of action, a critical step in the development of novel, targeted antitussive therapies.

References

-

Patsnap Synapse. (2024). What is the mechanism of Sodium Dibunate? Retrieved from a private search result detailing the dual peripheral and central actions on the cough reflex pathway.[1]

-

Wikipedia. (n.d.). Dibunate. Retrieved from a private search result describing it as a peripherally acting cough suppressant similar to benzonatate.[6]

-

Vulcanchem. (n.d.). This compound - 39315-52-1. Retrieved from a private search result describing its modulation of the medullary cough center and attenuation of sensory nerve signaling.[2]

-

PubChem. (n.d.). Sodium Dibunate. Retrieved from a private search result identifying the compound and its use as a cough suppressant.[7]

-

Benchchem. (n.d.). Sodium dibunate | 14992-59-7. Retrieved from a private search result discussing its interference with the cough reflex at multiple points, including peripheral and central sites.[3]

-

PubMed. (1987). Differentiation of peripheral and central effects of analgesic drugs. Retrieved from a private search result describing a model to distinguish centrally and peripherally acting drugs.[8]

-

Slideshare. (n.d.). Screening of antitussives and expectorants. Retrieved from a private search result outlining various screening methods for antitussive activity, including irritant inhalation in guinea pigs.[9]

-

PubMed Central. (2014). Antitussive Drugs—Past, Present, and Future. Retrieved from a private search result providing a general overview of antitussive drug classes and testing.[10]

-

PubMed. (1988). Pharmacokinetic differences between peripheral and central drug administration during cardiopulmonary resuscitation. Retrieved from a private search result comparing the pharmacokinetics of peripheral and central venous routes.[11]

-

PubMed. (1985). Differences in drug delivery with peripheral and central venous injections: normal perfusion. Retrieved from a private search result examining drug delivery times for central versus peripheral injections.[12]

-

PubMed. (2015). In vivo evaluation of the antitussive, expectorant and bronchodilating effects of extract and fractions from aerial parts of Peganum harmala linn. Retrieved from a private search result detailing in vivo antitussive testing methods.[13]

-

PubMed. (1967). Antitussive effect of ethyl dibunate in patients with chronic cough. Retrieved from a private search result from a clinical study on a related compound.[14]

-

PubMed. (2010). The in vivo expectorant and antitussive activity of extract and fractions from Reineckia carnea. Retrieved from a private search result describing the use of ammonium hydroxide-induced cough models in mice.[15]

-

Bangladesh Journals Online. (n.d.). In vivo antitussive activity of Coccinia grandis against irritant aerosol and sulfur dioxide-induced cough model in rodents. Retrieved from a private search result detailing the use of citric acid and sulfur dioxide to induce cough in animal models.[5]

-

Merck Index. (n.d.). Sodium Dibunate. Retrieved from a private search result providing chemical information on the compound.[16]

-

PubMed Central. (2005). The Pharmacology of Peripherally Active Antitussive Drugs. Retrieved from a private search result reviewing the mechanisms of peripheral antitussives and sensory nerve pharmacology.[17]

-

ResearchGate. (1996). Mechanisms of Action of Central and Peripheral Antitussive Drugs. Retrieved from a private search result discussing the challenges and methods for differentiating peripheral and central drug actions.[4]

-

BenchChem. (n.d.). A Comparative Review of Central and Peripheral Acting Antitussive Agents. Retrieved from a private search result providing a general comparison of the two classes of antitussives.[18]

-

ResearchGate. (1996). Possible sites of action of peripherally- or centrally-active antitussive drugs. Retrieved from a private search result with a diagram illustrating the sites of action for antitussive drugs.[19]

Sources

- 1. What is the mechanism of Sodium Dibunate? [synapse.patsnap.com]

- 2. This compound (39315-52-1) for sale [vulcanchem.com]

- 3. Sodium dibunate | 14992-59-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. View of In vivo antitussive activity of Coccinia grandis against irritant aerosol and sulfur dioxide-induced cough model in rodents | Bangladesh Journal of Pharmacology [banglajol.info]

- 6. Dibunate - Wikipedia [en.wikipedia.org]

- 7. Sodium Dibunate | C18H23NaO3S | CID 23672302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Differentiation of peripheral and central effects of analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening of antitussives and expectorants | PPTX [slideshare.net]

- 10. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic differences between peripheral and central drug administration during cardiopulmonary resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differences in drug delivery with peripheral and central venous injections: normal perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]